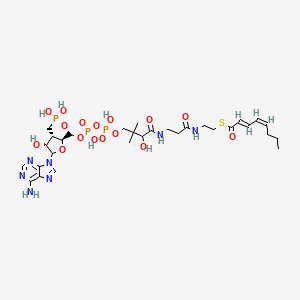

3-trans, 5-cis-Octadienoyl-CoA, also known as S-[(3e, 5z)-3, 5-octadienoate, belongs to the class of organic compounds known as purine 3'-deoxyribonucleoside diphosphates. These are purine nucleotides with diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3. 3-trans, 5-cis-Octadienoyl-CoA is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-trans, 5-cis-Octadienoyl-CoA has been primarily detected in blood.

3-trans,5-cis-Octadienoyl-CoA

CAS No.: 214769-63-8

Cat. No.: VC1945228

Molecular Formula: C30H48N7O16P3S

Molecular Weight: 887.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214769-63-8 |

|---|---|

| Molecular Formula | C30H48N7O16P3S |

| Molecular Weight | 887.7 g/mol |

| IUPAC Name | [(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid |

| Standard InChI | InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1 |

| Standard InChI Key | YHRBHCTXYJGORE-OHKXNCGGSA-N |

| Isomeric SMILES | CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

| SMILES | CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

| Canonical SMILES | CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O |

Introduction

Chemical Identity and Structure

3-trans,5-cis-Octadienoyl-CoA is a coenzyme A thioester with specific geometric configurations at its double bonds. It contains a trans configuration at position 3 and a cis configuration at position 5 of the octadiene chain, which is critical for its specific metabolic roles.

Fundamental Properties

Structural Components

The molecule consists of several key structural features that are essential to its function:

-

A coenzyme A moiety, which includes:

-

An adenosine 3',5'-bisphosphate unit

-

A pantothenic acid segment

-

A β-mercaptoethylamine group

-

-

An octadienoyl chain with specific geometric configurations:

-

Trans configuration at the Δ3 position

-

Cis configuration at the Δ5 position

-

-

A thioester linkage connecting the CoA and octadienoyl portions, which provides the high-energy bond necessary for metabolic reactions .

Biochemical Role in Metabolism

3-trans,5-cis-Octadienoyl-CoA serves as a critical intermediate in specialized pathways of fatty acid metabolism, particularly in the degradation of unsaturated fatty acids with odd-numbered double bonds.

Metabolic Origin

This compound is primarily formed during the β-oxidation of polyunsaturated fatty acids, particularly α-linolenic acid. The formation pathway typically involves:

-

Initial dehydrogenation of 5-cis-octenoyl-CoA (a metabolite of linolenic acid) by medium-chain acyl-CoA dehydrogenase to form 2-trans-5-cis-octadienoyl-CoA .

-

Subsequent isomerization of 2-trans-5-cis-octadienoyl-CoA to 3-trans-5-cis-octadienoyl-CoA by the enzyme Δ3,Δ2-enoyl-CoA isomerase .

The research indicates that this conversion can occur either through mitochondrial Δ3,Δ2-enoyl-CoA isomerase or through the peroxisomal trifunctional enzyme, which possesses isomerase activity .

Metabolic Fate

Once formed, 3-trans,5-cis-Octadienoyl-CoA undergoes further transformation:

-

It is isomerized to 2-trans-4-trans-octadienoyl-CoA by Δ3,5,Δ2,4-dienoyl-CoA isomerase .

-

The resulting 2-trans-4-trans-octadienoyl-CoA then serves as a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase, which converts it to 3-trans-octenoyl-CoA .

-

Finally, 3-trans-octenoyl-CoA is isomerized to 2-trans-octenoyl-CoA by Δ3,Δ2-enoyl-CoA isomerase, which can then enter the standard β-oxidation pathway .

Enzymatic Reactions and Pathway Integration

The metabolism of 3-trans,5-cis-Octadienoyl-CoA involves several specialized enzymes and is integrated into broader fatty acid degradation pathways.

Key Enzymes and Their Functions

Pathway Integration

3-trans,5-cis-Octadienoyl-CoA plays a crucial role in what is known as the "reductase-dependent pathway" for the β-oxidation of unsaturated fatty acids with odd-numbered double bonds. This pathway operates alongside the more established "isomerase-dependent pathway" .

Studies have shown that while most (approximately 80%) of 2,5-octadienoyl-CoA is metabolized via the isomerase-dependent pathway, once the intermediate 3,5-octadienoyl-CoA is formed, it is effectively degraded only through the reductase-dependent pathway .

The enzymatic mechanism of Δ3,5,Δ2,4-dienoyl-CoA isomerase has been elucidated through crystallographic studies, revealing that key acidic residues (Asp176, Glu196, and Asp204) in the active site are essential for catalysis . Specifically, research indicates that Glu196 likely acts as a proton acceptor while Asp204 functions as a proton donor in the isomerization reaction .

Biological Significance

Metabolic Importance

The reductase-dependent pathway involving 3-trans,5-cis-Octadienoyl-CoA serves several critical functions:

-

It ensures the complete degradation of 3,5-dienoyl-CoA intermediates that would otherwise accumulate during metabolism of certain unsaturated fatty acids .

-

This pathway prevents the depletion of free coenzyme A, which is essential for numerous metabolic processes throughout the cell .

-

By facilitating the complete metabolism of these intermediates, it helps avoid potential impairment of mitochondrial oxidative function .

Evolutionary Conservation

The importance of this metabolic pathway is underscored by its evolutionary conservation across diverse organisms:

-

The Δ3,5,Δ2,4-dienoyl-CoA isomerase enzyme has been identified and characterized in mammals, yeast, and plants .

-

In Arabidopsis thaliana, a gene encoding Δ3,5,Δ2,4-dienoyl-CoA isomerase (AtDCI1) has been identified, containing a peroxisome targeting sequence and demonstrating enzymatic activity similar to its mammalian counterparts .

-

The crystallographic studies of rat dienoyl-CoA isomerase reveal structural features that are likely conserved across species, indicating the fundamental importance of this enzymatic activity .

Analytical Methods and Identification

Several techniques have been employed to detect, identify, and characterize 3-trans,5-cis-Octadienoyl-CoA in research settings.

Spectrophotometric Analysis

The compound and its related isomers can be distinguished spectrophotometrically based on their characteristic absorption profiles:

-

3-trans,5-cis-Octadienoyl-CoA (and other 3,5-dienoyl-CoA compounds) typically shows maximum absorption at approximately 240 nm .

-

In contrast, 2-trans,4-trans-octadienoyl-CoA (the product of its isomerization) has a maximum absorption peak at 260 nm and a characteristic shoulder peak at 300 nm .

-

These spectral differences provide a means to monitor the enzymatic conversion in real-time during experimental procedures .

High-Performance Liquid Chromatography

HPLC has been extensively used to separate and identify 3-trans,5-cis-Octadienoyl-CoA and related metabolites:

-

Reverse-phase HPLC can effectively separate different dienoyl-CoA isomers based on their polarity and structural differences .

-

Studies have used HPLC to track the metabolic progression from 2-trans-5-cis-octadienoyl-CoA through 3-trans-5-cis-octadienoyl-CoA to subsequent metabolites in the β-oxidation pathway .

Research Applications and Future Directions

The study of 3-trans,5-cis-Octadienoyl-CoA and its associated metabolic pathways continues to be an active area of research with several important applications.

Current Research Applications

-

Investigators have used synthetic 3-trans,5-cis-octadienoyl-CoA and related compounds to study the kinetics and specificity of β-oxidation enzymes, providing insights into the factors that influence this metabolic pathway .

-

The expression of plant Δ3,5,Δ2,4-dienoyl-CoA isomerase in bacterial systems has enabled detailed enzymatic characterization and analysis of this important metabolic process .

-

Polyhydroxyalkanoate synthesis in yeast and Arabidopsis has been employed as an analytical tool to monitor in vivo carbon flux through β-oxidation pathways involving dienoyl-CoA intermediates like 3-trans,5-cis-octadienoyl-CoA .

Future Research Directions

Several key questions remain to be fully addressed:

-

The relative contributions of different degradation pathways for 5-enoyl-CoA intermediates in various tissues and physiological states require further elucidation .

-

The potential role of these specialized metabolic pathways in disease states, particularly those involving impaired fatty acid metabolism, warrants investigation.

-

The possibility of targeting these pathways for therapeutic interventions in disorders of fatty acid metabolism represents an intriguing avenue for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume